Cas no 13075-38-2 (Z-Gly-Pro-Gly-Gly-Pro-Ala-OH)

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic hexapeptide featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus and a free carboxyl group at the C-terminus. This sequence incorporates proline and alanine residues, which contribute to its structural rigidity and potential biological relevance in peptide studies. The Z-group enhances stability during synthesis and purification, making it suitable for research applications requiring controlled modifications. Its well-defined sequence is valuable for investigating collagen-like structures, enzyme-substrate interactions, or as a building block for more complex peptide assemblies. The product is typically characterized by HPLC and mass spectrometry to ensure high purity, meeting the demands of rigorous biochemical and pharmaceutical research.
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH structure
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH structure
Product Name:Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
CAS No:13075-38-2
MF:C27H36N6O9
MW:588.609546661377
MDL:MFCD00077021
CID:209575
PubChem ID:5486160
Update Time:2025-11-02

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Chemical and Physical Properties

Names and Identifiers

    • L-Alanine,N-[(phenylmethoxy)carbonyl]glycyl-L-prolylglycylglycyl-L-prolyl- (9CI)
    • Collagenase Substrate
    • Z-GLY-PRO-GLY-GLY-PRO-ALA-OH
    • (2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
    • Cbz-GPGGPA
    • Z-Gly-Pro-Gly-Gly-Pro-Ala
    • N-CBZ-GLY-PRO-GLY-GLY-PRO-ALA
    • Cbz-Gly-Pro-Gly-Gly-Pro-Ala-OH
    • COLLAGENASE-SUBSTRATE COMPONENT A
    • Z-Gly-L-Pro-Gly-Gly-L-Pro-L-Ala-OH
    • Z-GLYCYL-L-PROLYL-GLYCYL-GLYCYL-L-PROLYL-L-ALANINE
    • (Benzyloxycarbonyl)-Gly-L-Pro-Gly-Gly-L-Pro-L-Ala-OH
    • N-CBZ-glycyl-L-prolyl-glycyl-glycyl-L-prolyl-L-alanine
    • (S)-2-((S)-1-(2-(2-((S)-1-(2-(benzyloxycarbonylamino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
    • N-carbobenzoxy-Gly-Pro-Gly-Gly-Pro-Ala
    • L-Alanine, N-[(phenylmethoxy)carbonyl]glycyl-L-prolylglycylglycyl-L-prolyl-
    • DTXSID60156714
    • MFCD00077021
    • 13075-38-2
    • benzyloxycarbonyl-Gly-Pro-Gly-Gly-Pro-Ala
    • CS-0142394
    • N-(1-(N-(N-(1-(N-((Phenylmethoxy)carbonyl)glycyl)-L-prolyl)glycyl)glycyl)-L-prolyl)-L-alanine
    • carbobenzoxy-glycyl-l-prolyl-glycyl-glycyl-l-prolyl-l-alanine
    • L-Alanine, N-(1-(N-(N-(1-(N-((phenylmethoxy)carbonyl)glycyl)-L-prolyl)glycyl)glycyl)-L-prolyl)-
    • PD143316
    • NS00024124
    • EINECS 235-973-2
    • N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
    • HY-P2718
    • (S)-2-((S)-1-(2-(2-((S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
    • SCHEMBL10629309
    • Collagenase Substrate, BioReagent, For quantitative collagenase determination
    • YMMPZCZOLKBHAP-IHPCNDPISA-N
    • DTXCID6079205
    • Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
    • MDL: MFCD00077021
    • Inchi: 1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1
    • InChI Key: YMMPZCZOLKBHAP-IHPCNDPISA-N
    • SMILES: O=C([C@@H]1CCCN1C(CNC(CNC([C@@H]1CCCN1C(CNC(=O)OCC1C=CC=CC=1)=O)=O)=O)=O)N[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 588.25400
  • Monoisotopic Mass: 588.25437675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 19
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 204Ų

Experimental Properties

  • PSA: 203.55000
  • LogP: 0.15590

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Security Information

  • WGK Germany:3

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB478273-100 mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH; .
13075-38-2
100mg
€140.50 2023-04-20
abcr
AB478273-500 mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH; .
13075-38-2
500mg
€413.50 2023-04-20
TRC
Z253230-100mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
13075-38-2
100mg
$ 250.00 2022-06-02
TRC
Z253230-250mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
13075-38-2
250mg
$ 515.00 2022-06-02
TRC
Z253230-500mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
13075-38-2
500mg
$ 825.00 2022-06-02
abcr
AB478273-100mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH; .
13075-38-2
100mg
€146.90 2025-02-16
abcr
AB478273-500mg
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH; .
13075-38-2
500mg
€438.90 2025-02-16

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13075-38-2)Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
Order Number:A1174503
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:28
Price ($):245.0
Email:sales@amadischem.com

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Related Literature

Additional information on Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS No. 13075-38-2): A Comprehensive Overview of This Peptide Compound

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS No. 13075-38-2) is a synthetic peptide with significant interest in biochemical and pharmaceutical research. This hexapeptide, featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus and a free carboxyl group at the C-terminus, is widely studied for its structural properties and potential applications. The sequence Gly-Pro-Gly-Gly-Pro-Ala is notable for its repetitive proline and glycine residues, which contribute to unique conformational flexibility and stability.

The Z-Gly-Pro-Gly-Gly-Pro-Ala-OH peptide is often utilized in studies related to collagen mimetics, as the Pro-Gly motif is a common repeating unit in collagen. Researchers are increasingly exploring its role in tissue engineering and biomaterials, aligning with current trends in regenerative medicine. Additionally, its potential in drug delivery systems has garnered attention, particularly in the context of peptide-based therapeutics, a rapidly growing sector in the pharmaceutical industry.

From a chemical perspective, CAS 13075-38-2 exhibits properties typical of small peptides, including solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its stability under various pH conditions makes it suitable for bioconjugation and chemical modification. The presence of the Z-protecting group enhances its resistance to enzymatic degradation, a feature highly valued in peptide synthesis and modification workflows.

Recent advancements in AI-driven drug discovery have further highlighted the importance of peptides like Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. Computational models are increasingly used to predict its interactions with biological targets, reducing the need for extensive lab experimentation. This aligns with the growing demand for cost-effective and sustainable research methods in biotechnology.

In the market, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is primarily supplied by specialty chemical manufacturers catering to academic and industrial research labs. Its pricing and availability are influenced by the complexity of its synthesis and the purity required for specific applications. As the demand for custom peptides rises, suppliers are optimizing production processes to meet the needs of diverse research applications.

For researchers working with peptide-based biomaterials, understanding the structural nuances of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is critical. Its ability to form stable secondary structures, such as polyproline helices, makes it a valuable tool in studying protein-protein interactions and designing novel biomolecules. This peptide is also relevant in bioinformatics, where its sequence data is used to train algorithms for predicting peptide behavior.

Given the increasing interest in sustainable and green chemistry, future research on CAS 13075-38-2 may explore eco-friendly synthesis routes. Techniques like microwave-assisted peptide synthesis and enzymatic coupling could reduce the environmental footprint of producing such compounds while maintaining high yields and purity.

In conclusion, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS No. 13075-38-2) is a versatile peptide with broad applications in biochemistry, drug development, and materials science. Its unique sequence and protective group make it a subject of ongoing research, particularly in fields aligned with modern scientific trends like AI-assisted drug design and sustainable biomaterials. As the scientific community continues to explore its potential, this peptide is likely to remain a key player in advancing peptide-based innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13075-38-2)Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
A1174503
Purity:99%
Quantity:500mg
Price ($):245.0
Email